molecular formula C7H8INO2S B13984357 3-Iodo-5-(methanesulfonyl)aniline CAS No. 62606-01-3

3-Iodo-5-(methanesulfonyl)aniline

Cat. No.: B13984357
CAS No.: 62606-01-3
M. Wt: 297.12 g/mol
InChI Key: ORWLADXEALRLEU-UHFFFAOYSA-N
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Description

3-Iodo-5-(methanesulfonyl)aniline is an organic compound characterized by the presence of an iodine atom, a methanesulfonyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-(methanesulfonyl)aniline typically involves the iodination of 5-(methanesulfonyl)aniline. One common method includes the use of iodine and an oxidizing agent such as sodium iodate in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position on the aromatic ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-5-(methanesulfonyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The methanesulfonyl group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Iodo-5-(methanesulfonyl)aniline has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug development.

    Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: The compound may be used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of 3-Iodo-5-(methanesulfonyl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methanesulfonyl group can enhance the compound’s solubility and bioavailability, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

    3-Iodoaniline: Lacks the methanesulfonyl group, making it less soluble and potentially less bioavailable.

    5-(Methanesulfonyl)aniline: Lacks the iodine atom, which may reduce its reactivity in certain coupling reactions.

    3-Bromo-5-(methanesulfonyl)aniline: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and interactions.

Uniqueness: 3-Iodo-5-(methanesulfonyl)aniline is unique due to the combination of the iodine atom and the methanesulfonyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

62606-01-3

Molecular Formula

C7H8INO2S

Molecular Weight

297.12 g/mol

IUPAC Name

3-iodo-5-methylsulfonylaniline

InChI

InChI=1S/C7H8INO2S/c1-12(10,11)7-3-5(8)2-6(9)4-7/h2-4H,9H2,1H3

InChI Key

ORWLADXEALRLEU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)N)I

Origin of Product

United States

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